2-(5-Methylpyrazin-2-yl)thiazole-4-carboxylic Acid
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Overview
Description
2-(5-Methylpyrazin-2-yl)thiazole-4-carboxylic Acid is a heterocyclic compound that features a thiazole ring fused with a pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Methylpyrazin-2-yl)thiazole-4-carboxylic Acid typically involves the condensation of 5-methylpyrazine-2-carboxylic acid with thioamides under controlled conditions. The reaction is often carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the formation of the thiazole ring .
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes that ensure high yield and purity. These methods often utilize automated reactors and continuous flow systems to optimize reaction conditions and scale up production efficiently .
Chemical Reactions Analysis
Types of Reactions
2-(5-Methylpyrazin-2-yl)thiazole-4-carboxylic Acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield thiazolidine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., KMnO4), reducing agents (e.g., LiAlH4), and nucleophiles (e.g., NaH). Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiazolidine derivatives, and various substituted thiazoles, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(5-Methylpyrazin-2-yl)thiazole-4-carboxylic Acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-(5-Methylpyrazin-2-yl)thiazole-4-carboxylic Acid involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Thiazole-4-carboxylic Acid: Shares the thiazole ring but lacks the pyrazine moiety.
5-Methylpyrazine-2-carboxylic Acid: Contains the pyrazine ring but lacks the thiazole moiety.
2-Aminothiazole: Similar thiazole structure but with an amino group instead of the carboxylic acid.
Uniqueness
2-(5-Methylpyrazin-2-yl)thiazole-4-carboxylic Acid is unique due to the combination of the thiazole and pyrazine rings, which imparts distinct chemical and biological properties. This dual-ring structure enhances its reactivity and potential for diverse applications compared to compounds with only one of these rings .
Properties
Molecular Formula |
C9H7N3O2S |
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Molecular Weight |
221.24 g/mol |
IUPAC Name |
2-(5-methylpyrazin-2-yl)-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C9H7N3O2S/c1-5-2-11-6(3-10-5)8-12-7(4-15-8)9(13)14/h2-4H,1H3,(H,13,14) |
InChI Key |
XVHXDLNLQVZREO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C=N1)C2=NC(=CS2)C(=O)O |
Origin of Product |
United States |
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